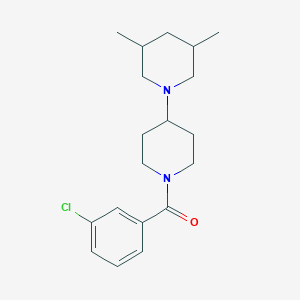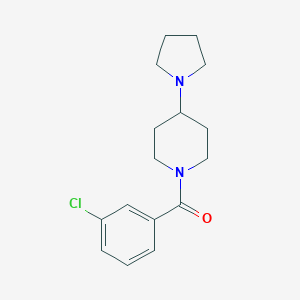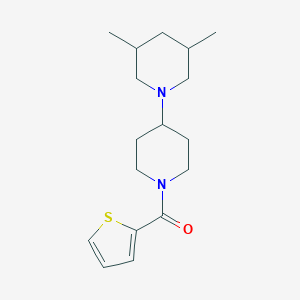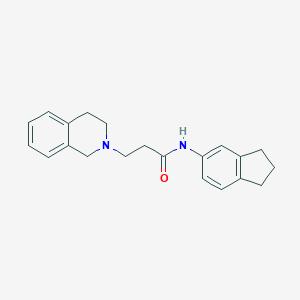![molecular formula C17H25N3O3S B247206 N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide, commonly known as NPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPS is a white crystalline solid that is soluble in water and organic solvents. It is a potent inhibitor of protein kinases, which play a crucial role in cell signaling pathways.
作用機序
NPS works by inhibiting protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting protein kinases, NPS disrupts the signaling pathways that are essential for the growth and survival of cancer cells and neurons.
Biochemical and Physiological Effects:
NPS has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that NPS inhibits the activity of several protein kinases, including AKT, ERK, and JNK. Additionally, NPS has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the advantages of using NPS in lab experiments is its potent inhibitory activity against protein kinases. This makes it a valuable tool for studying the role of protein kinases in various biological processes. However, one of the limitations of using NPS is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on NPS. One area of research is the development of more potent and selective inhibitors of specific protein kinases. Additionally, further studies are needed to investigate the potential applications of NPS in the treatment of various neurological disorders. Finally, research is needed to investigate the potential toxicity of NPS and to develop strategies to mitigate its toxicity in lab experiments.
合成法
The synthesis of NPS involves a series of chemical reactions, starting from the reaction of piperidine with 4-chlorobenzenesulfonyl chloride to obtain 4-(1-piperidinyl)benzenesulfonyl chloride. The resulting compound is then reacted with 4-aminophenylacetic acid to obtain NPS.
科学的研究の応用
NPS has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is cancer treatment, where NPS has been shown to inhibit the growth of cancer cells by targeting specific protein kinases. Additionally, NPS has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide |
|---|---|
分子式 |
C17H25N3O3S |
分子量 |
351.5 g/mol |
IUPAC名 |
N-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C17H25N3O3S/c1-14(21)18-15-4-6-17(7-5-15)24(22,23)20-12-8-16(9-13-20)19-10-2-3-11-19/h4-7,16H,2-3,8-13H2,1H3,(H,18,21) |
InChIキー |
VUVYWKWBSZCPQG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3 |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[1-(2-Thienylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B247128.png)
![1-Benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247129.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247130.png)
![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)
![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)
amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)


![N-[7-chloro-1-(4-isopropoxybenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B247146.png)